1-Methylpiperidin-4-ol (CAS 106-52-5) is a highly versatile, nitrogen-containing heterocyclic building block widely utilized in pharmaceutical and fine chemical synthesis. Structurally, it features a piperidine ring with a tertiary N-methyl group and a secondary hydroxyl group at the 4-position. With a molecular weight of 115.17 g/mol, a low melting point of 29–31 °C, and a boiling point of approximately 200 °C, it is easily processable in both liquid and solid-melt forms . In procurement contexts, its primary value lies in its dual functionality: the secondary alcohol serves as a reactive site for esterification, etherification, or Mitsunobu coupling, while the tertiary N-methyl amine provides essential basicity and hydrogen-bond accepting properties without the risk of unwanted N-alkylation. This makes it a ready-to-use precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antihistamines, and Hsp90 inhibitors, where the N-methylpiperidine moiety is a critical pharmacophore .
Substituting 1-Methylpiperidin-4-ol with its closest unmethylated analog, piperidin-4-ol, introduces severe inefficiencies in synthetic workflows. Piperidin-4-ol contains a reactive secondary amine that competes with the 4-hydroxyl group during electrophilic reactions, such as alkylation or acylation [1]. To prevent this, manufacturers must introduce an N-protecting group (e.g., Boc or Benzyl) prior to O-functionalization, followed by a downstream deprotection step and a final reductive amination to install the methyl group. This substitution expands a single-step coupling into a three-to-four-step sequence, drastically inflating solvent consumption, reducing overall yield, and increasing cycle times. Furthermore, substituting with 1-benzylpiperidin-4-ol requires a harsh catalytic hydrogenolysis (Pd/C, H2) to remove the benzyl group, which is strictly incompatible with APIs containing reducible functional groups like alkenes, alkynes, or nitroaromatics . Therefore, procuring 1-Methylpiperidin-4-ol directly is essential for step economy and chemoselectivity.
When synthesizing target molecules requiring an N-methylpiperidine ether linkage (e.g., Hsp90 inhibitors), utilizing 1-Methylpiperidin-4-ol allows for direct O-alkylation or Mitsunobu coupling in a single step. In contrast, starting from the cheaper piperidin-4-ol baseline requires at least three distinct synthetic steps: N-protection, O-coupling, and subsequent deprotection/methylation [1]. This direct utilization bypasses the need for stoichiometric protecting reagents and multiple purification cycles.
| Evidence Dimension | Number of synthetic steps to N-methylated ether targets |
| Target Compound Data | 1 step (Direct coupling) |
| Comparator Or Baseline | Piperidin-4-ol (3+ steps) |
| Quantified Difference | Reduction of 2+ synthetic steps |
| Conditions | Standard Mitsunobu (DIAD/PPh3) or Williamson ether synthesis conditions |
Reducing synthetic steps directly lowers the cost of goods sold (COGS) and accelerates scale-up timelines in pharmaceutical manufacturing.
During Williamson ether synthesis or esterification, the tertiary amine of 1-Methylpiperidin-4-ol is sterically and electronically stable against standard alkylating and acylating agents, yielding exclusively the O-functionalized product. Conversely, the secondary amine in piperidin-4-ol is highly nucleophilic and prone to competitive N-alkylation, generating complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products if left unprotected [1].
| Evidence Dimension | Chemoselectivity (O- vs N-alkylation) |
| Target Compound Data | Exclusive O-alkylation (tertiary amine inert) |
| Comparator Or Baseline | Piperidin-4-ol (High rates of competitive N-alkylation) |
| Quantified Difference | Eliminates N-alkylation byproducts |
| Conditions | Basic conditions with alkyl halides or acyl chlorides |
High chemoselectivity eliminates the need for expensive and time-consuming chromatographic separations of structural isomers at scale.
1-Methylpiperidin-4-ol features a melting point of 29–31 °C, allowing it to be easily liquefied with mild heating for volumetric dosing in continuous flow reactors or large-scale batch processes. In contrast, piperidin-4-ol has a significantly higher melting point of 86–90 °C, requiring it to be handled as a solid powder or dissolved in large volumes of solvent prior to addition .
| Evidence Dimension | Melting Point |
| Target Compound Data | 29–31 °C |
| Comparator Or Baseline | Piperidin-4-ol (86–90 °C) |
| Quantified Difference | Melting point is ~57 °C lower |
| Conditions | Standard atmospheric pressure |
Low-melting intermediates enable solvent-free liquid dosing, optimizing reactor volume efficiency and simplifying automated process control.
In the development of Novobiocin analogues targeting Hsp90, the complex, synthetically demanding noviose sugar moiety can be directly replaced by 1-Methylpiperidin-4-ol. This substitution maintains the necessary hydrogen-bonding interactions and basicity required for C-terminal Hsp90 inhibition while drastically reducing the synthetic burden from multi-step carbohydrate synthesis to a single commercial procurement event [1].
| Evidence Dimension | Precursor accessibility for Hsp90 inhibitor synthesis |
| Target Compound Data | Commercially available single-molecule surrogate |
| Comparator Or Baseline | Noviose sugar (Requires complex multi-step de novo synthesis) |
| Quantified Difference | Bypasses entirely the de novo carbohydrate synthesis |
| Conditions | Hit-to-lead optimization of coumarin-replacement Hsp90 inhibitors |
Procuring a simple piperidine surrogate instead of synthesizing complex sugars dramatically accelerates drug discovery timelines and lowers API production costs.
1-Methylpiperidin-4-ol is a highly effective building block for assembling the rigidifying rings of histamine H4 receptor antagonists and various kinase inhibitors (e.g., CaMKII, VEGFR, FGFR). Because the N-methyl group is a required pharmacophore for target binding in these APIs, starting with this pre-methylated precursor avoids late-stage reductive amination and improves overall synthetic yield .
In industrial process chemistry requiring the formation of piperidinyl ethers, this compound is highly preferred over unmethylated analogs. Its tertiary amine is inert to standard alkyl halides, allowing for highly chemoselective Williamson ether syntheses without the need for temporary N-protection strategies or complex downstream separations [1].
In medicinal chemistry, 1-Methylpiperidin-4-ol serves as a highly efficient, cost-effective structural surrogate for the complex noviose sugar. It is utilized in Mitsunobu couplings with biaryl or coumarin cores to rapidly generate libraries of Hsp90 inhibitors, significantly reducing the chemical complexity and cost of goods compared to traditional carbohydrate chemistry [2].
Corrosive;Irritant